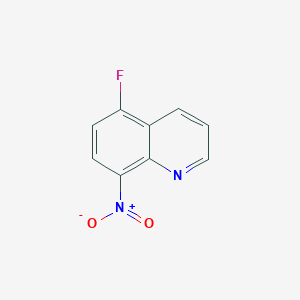

5-氟-8-硝基喹啉

描述

5-Fluoro-8-nitroquinoline is a compound that has been investigated in various research contexts due to its potential applications in medicinal chemistry and materials science. The compound is characterized by the presence of a fluorine atom at the 5-position and a nitro group at the 8-position on the quinoline ring system.

Synthesis Analysis

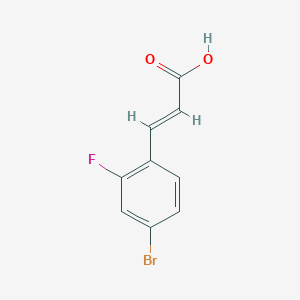

The synthesis of derivatives of 5-fluoro-8-nitroquinoline has been explored in several studies. One approach involved the synthesis of 5-chloro-6-methoxy-8-nitroquinoline, which was then treated with nucleophilic fluoride sources to introduce the fluorine atom at the desired position . Another study described the total synthesis of the (+/-)-CC-1065 CPI subunit, which is structurally related to 5-fluoro-8-nitroquinoline, starting from commercially available 5-fluoro-2-nitrophenol. The key steps included a Diels-Alder reaction and an intramolecular aryl triflate amidation .

Molecular Structure Analysis

While the specific molecular structure analysis of 5-fluoro-8-nitroquinoline is not detailed in the provided papers, the structural features of related compounds have been elucidated using various techniques. For instance, coordination polymers based on 8-hydroxyquinolinate ligands were synthesized and characterized, revealing structural diversification influenced by metal salts and the position of pyridyl nitrogen .

Chemical Reactions Analysis

The reactivity of compounds related to 5-fluoro-8-nitroquinoline has been studied, demonstrating the potential for various chemical transformations. Cyclocondensation reactions involving 2-fluoro-5-nitrobenzaldehyde and amidines have been shown to yield not only quinazolines but also 3-aminoisoquinolines, depending on the amidine structure . Additionally, a method for preparing 1-substituted 3-nitroquinolin-4(1H)-ones from 2-fluoro-α-nitroacetophenones has been developed, showcasing the versatility of the nitroquinoline scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-8-nitroquinoline and its derivatives are crucial for their potential applications. Although the specific properties of 5-fluoro-8-nitroquinoline are not discussed in the provided papers, related compounds have been shown to exhibit photoluminescent properties. For example, coordination polymers based on 8-hydroxyquinolinate ligands displayed fluorescence emissions and were capable of sensing nitroaromatic molecules through fluorescence quenching .

科学研究应用

抗菌特性

5-氟-8-硝基喹啉衍生物表现出显著的抗菌活性。例如,某些合成的衍生物对金黄色葡萄球菌等菌株显示出有希望的活性,表明它们在抗菌应用中的潜力(Al-Hiari et al., 2007)。

抗癌剂

研究比较各种喹啉类似物的细胞毒性发现,8-羟基-5-硝基喹啉特别强效,其活性受铜增强。该化合物的特性表明其在治疗癌症中具有潜在用途,因为它缺乏锌离子载体活性,可能减少神经毒性(Jiang et al., 2011)。

在化疗抵抗中的作用

一项关于口腔鳞状细胞癌的研究表明,5-氟尿嘧啶(5-FU)抵抗可能受NLRP3炎症小体的影响。针对ROS/NLRP3炎症小体/IL-1β信号通路可能增强基于5-FU的化疗的疗效(Feng et al., 2017)。

肿瘤缺氧检测

一项涉及6-硝基喹啉的研究表明,在缺氧条件下,它会转化为一种荧光化合物。这表明其在检测肿瘤缺氧中的潜在用途,因为硝基芳基化合物可以作为氧传感器(Rajapakse et al., 2013)。

潜在恶性病变治疗

在小鼠模型中展示了5-氟尿嘧啶治疗口腔潜在恶性病变的有效性。这一发现为这类病变的非手术治疗开辟了可能性(Da Costa et al., 2015)。

光化学特性

已对8-羟基-5-硝基喹啉的光化学进行了研究,以探讨其在治疗疾病中的潜力。了解其光敏性对于其在医疗治疗中的应用至关重要(Wang et al., 2022)。

抗肿瘤化合物的合成

关于四环类氟喹诺酮的合成研究显示,其中包括5-氟-8-硝基喹啉衍生物,显示出在开发双重作用的抗癌和抗菌化疗药物方面的潜力。这些化合物在体外表现出抗微生物和抗增殖活性(Al-Trawneh et al., 2010)。

未来方向

Fluorinated quinolines like 5-Fluoro-8-nitroquinoline have found applications in various fields including medicine and agriculture . They are also used as components for liquid crystals . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

作用机制

Target of Action

5-Fluoro-8-nitroquinoline is a member of the quinoline family, which is known for its wide range of biological activities . The primary targets of quinoline compounds are often various enzymes, which they inhibit . .

Mode of Action

Quinoline compounds are known to interact with their targets, often enzymes, and cause changes that result in their biological activity . The incorporation of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of the compounds .

Biochemical Pathways

Quinoline compounds are known to affect various biochemical pathways due to their broad spectrum of bio-responses .

Result of Action

Quinoline compounds are known to exhibit antibacterial, antineoplastic, and antiviral activities .

属性

IUPAC Name |

5-fluoro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOBTOAOYYTUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164963 | |

| Record name | Quinoline, 5-fluoro-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-8-nitroquinoline | |

CAS RN |

152167-85-6 | |

| Record name | Quinoline, 5-fluoro-8-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152167856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 5-fluoro-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

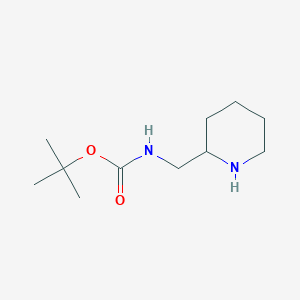

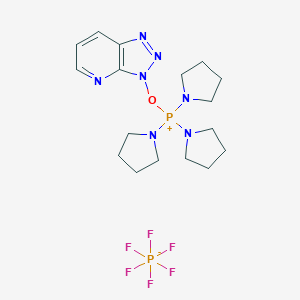

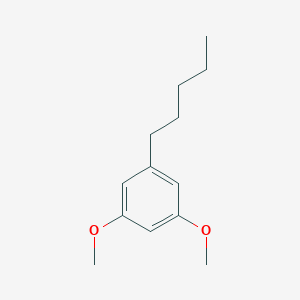

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

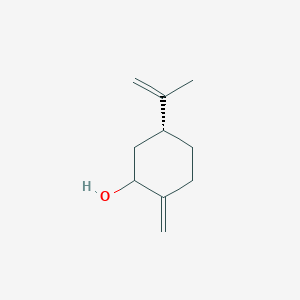

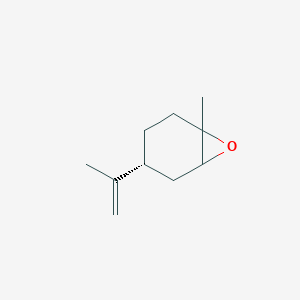

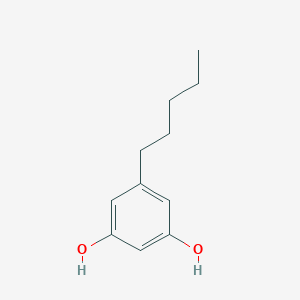

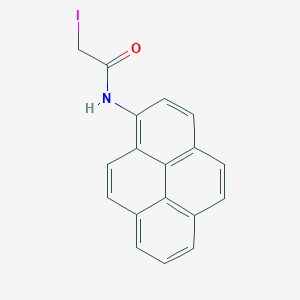

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone](/img/structure/B132254.png)

![4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol](/img/structure/B132282.png)